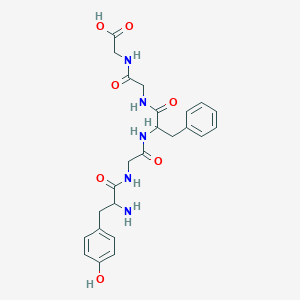

H-DL-Tyr-Gly-DL-Phe-Gly-Gly-OH

Description

H-DL-Tyr-Gly-DL-Phe-Gly-Gly-OH is a synthetic pentapeptide composed of alternating tyrosine (Tyr), glycine (Gly), and phenylalanine (Phe) residues, with a terminal Gly-Gly motif. The "DL" notation indicates that both D- and L-enantiomers of Tyr and Phe are present, resulting in a racemic mixture.

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFPKYKDLYYTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-Phe-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a resin, followed by sequential addition of protected amino acids. The Boc (tert-butyloxycarbonyl) strategy is commonly used, where each amino acid is protected by a Boc group to prevent unwanted side reactions. The peptide chain is elongated by coupling reactions, usually facilitated by reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the Boc groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of H-Tyr-Gly-Phe-Gly-Gly-OH follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of environmentally friendly solvents and reagents is emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Gly-Phe-Gly-Gly-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified peptides.

Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Electrophilic reagents like nitrating agents for aromatic substitution.

Major Products

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Reduced peptide forms.

Substitution: Substituted phenylalanine derivatives.

Scientific Research Applications

H-Tyr-Gly-Phe-Gly-Gly-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling and bone metabolism.

Medicine: Explored for its potential in promoting bone healing and regeneration, as well as enhancing hematopoietic function.

Industry: Utilized in the development of peptide-based therapeutics and biomaterials

Mechanism of Action

H-Tyr-Gly-Phe-Gly-Gly-OH exerts its effects through autocrine and paracrine mechanisms. It regulates the proliferation, alkaline phosphatase activity, and matrix mineralization of osteoblasts and other bone marrow stromal cells. In vivo, it modulates the expression of type I collagen and basic fibroblast growth factor receptors. Additionally, it enhances hematopoietic function by stimulating bone marrow transplantation and hematopoietic regeneration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares H-DL-Tyr-Gly-DL-Phe-Gly-Gly-OH to structurally related peptides identified in peer-reviewed studies (Table 1). Key parameters include sequence variations, functional groups, and inferred biological or physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Peptides

Structural and Functional Analysis

- Adamantane-Containing Peptides (e.g., H-Tyr-Ada-Gly-Phe-Met-OH) : The inclusion of adamantane, a bulky hydrophobic group, significantly enhances lipophilicity, which may improve blood-brain barrier penetration or receptor binding in hydrophobic pockets . However, this modification reduces aqueous solubility, limiting bioavailability.

- Terminal Modifications (e.g., H-Phe-Gly-Gly-Phe-Phe-OH): Replacement of Tyr with Phe eliminates the phenolic hydroxyl group, reducing hydrogen-bonding capacity. The Gly-Gly-Phe-Phe motif may promote β-sheet formation, influencing self-assembly or aggregation behavior .

- Racemic vs.

Research Findings and Implications

- Computational Predictions : A 2011 study highlighted peptides like H-Tyr-Ada-Gly-Phe-Gly-OH as top-rated candidates in molecular docking screens, suggesting that adamantane-containing peptides exhibit strong binding to hydrophobic enzyme active sites .

- Biological Activity : Peptides with Met residues (e.g., H-Tyr-Ada-Gly-Phe-Met-OH) may participate in redox cycles, offering antioxidant or pro-oxidant effects depending on the cellular context .

- Aggregation Tendencies : Compounds with multiple Phe residues (e.g., H-Phe-Ada-Gly-Phe-Phe-OH) are prone to amyloid-like aggregation, a property exploitable in biomaterial design but risky for therapeutic use .

Biological Activity

H-DL-Tyr-Gly-DL-Phe-Gly-Gly-OH is a synthetic peptide that has garnered attention for its diverse biological activities, particularly in the fields of cell signaling, bone metabolism, and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound consists of five amino acids: Tyrosine (Tyr) , Glycine (Gly) , and Phenylalanine (Phe) . The synthesis typically employs solid-phase peptide synthesis (SPPS), utilizing the Boc (tert-butyloxycarbonyl) strategy to protect amino acids during the coupling process. The peptide is cleaved from the resin after synthesis using trifluoroacetic acid (TFA) .

The biological effects of this compound are primarily mediated through autocrine and paracrine signaling mechanisms. Key actions include:

- Regulation of Osteoblast Activity : The peptide enhances the proliferation and alkaline phosphatase activity of osteoblasts, leading to increased matrix mineralization .

- Modulation of Gene Expression : It influences the expression of type I collagen and basic fibroblast growth factor receptors, critical for bone healing .

- Hematopoietic Function Enhancement : this compound promotes hematopoietic regeneration, making it a candidate for therapies aimed at improving bone marrow function .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Bone Healing | Promotes osteoblast activity and matrix mineralization, enhancing bone regeneration . |

| Cell Signaling | Functions in autocrine and paracrine signaling pathways to regulate cellular functions . |

| Hematopoietic Regeneration | Stimulates bone marrow function, supporting hematopoiesis . |

| Potential Therapeutic Uses | Explored for applications in regenerative medicine and as a biomaterial in peptide-based therapeutics . |

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various biomedical applications:

- Bone Regeneration Studies : Research has demonstrated that this peptide can significantly enhance bone healing in animal models. In vitro studies showed increased osteoblast proliferation and differentiation when treated with the peptide .

- Peptide Interaction Studies : Investigations into the chemical reactivity of this compound revealed that the tyrosine residue could be oxidized to form dityrosine or other oxidative products, potentially influencing its biological activity .

- Neuropeptide Research : As a model compound in neuropeptide research, this compound has been studied for its interactions with opioid receptors, suggesting potential applications in pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.